Gold(I) iodide

Catalog No.
S1507313
CAS No.
10294-31-2
M.F
AuI
M. Wt
323.8710 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold(I) iodide

CAS Number

10294-31-2

Product Name

Gold(I) iodide

IUPAC Name

gold(1+);iodide

Molecular Formula

AuI

Molecular Weight

323.8710 g/mol

InChI

InChI=1S/Au.HI/h;1H/q+1;/p-1

InChI Key

ATGIETUGWDAYPU-UHFFFAOYSA-M

SMILES

I[Au]

Canonical SMILES

[I-].[Au+]

Precursor for Gold Complexes:

Gold monoiodide acts as a precursor for the synthesis of various gold complexes. These complexes are formed when AuI reacts with Lewis bases, which are electron-pair donors. Gold complexes have diverse applications in numerous research areas, including:

  • Catalysis: They can act as catalysts in chemical reactions, accelerating reaction rates and improving efficiency. )
  • Medicine: They are being explored for their potential in developing new therapeutic agents for various diseases, including cancer. )
  • Materials science: They are used in developing new materials with unique properties, such as improved conductivity or optical properties. Source: American Chemical Society:

Investigation of Fundamental Chemical Properties:

Gold monoiodide itself is also a subject of scientific research to understand its fundamental chemical properties. This includes studying its:

  • Crystal structure: This refers to the arrangement of atoms within the solid form of AuI. Understanding the crystal structure helps researchers predict and design new materials with desired properties. Source: Royal Society of Chemistry:
  • Reactivity: This involves studying how AuI interacts with other chemicals under different conditions. This knowledge is crucial for developing new synthetic methods and understanding its potential applications.
  • Physical properties: These include its melting point, boiling point, and electrical conductivity, which provide valuable insights into its behavior and potential uses.

Potential Applications in Other Fields:

In addition to the areas mentioned above, gold monoiodide is being investigated for potential applications in other fields, such as:

  • Solar cells: Researchers are exploring its use in developing more efficient solar cells. Source: ScienceDirect:
  • Sensors: Its unique properties may be useful in developing new types of sensors for detecting various chemicals or biological molecules.

Gold(I) iodide, also known as gold monoiodide, is an inorganic compound with the chemical formula AuI. This compound consists of gold in the +1 oxidation state and iodine. It appears as a yellow crystalline powder that is sensitive to moisture and light, gradually decomposing upon exposure. Gold(I) iodide has a tetragonal crystal structure characterized by specific lattice parameters, which contribute to its unique physical properties .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Gold/Reactions.htm" rel="nofollow noopener" target="_blank"> .

  • Reactivity with Lewis Bases: Gold(I) iodide can react with Lewis bases to form various complexes, demonstrating its versatility in coordination chemistry .
  • Decomposition: Upon exposure to water or light, gold(I) iodide decomposes, releasing iodine and reverting to elemental gold under certain conditions .

Gold(I) iodide can be synthesized using several methods:

  • Direct Reaction: The simplest method involves reacting powdered gold with iodine gas at elevated temperatures (around 390 °C) in an inert atmosphere to prevent oxidation .
  • Aqueous Solutions: Another method includes dissolving gold powder in a solution containing potassium iodide and iodine, allowing the formation of gold(I) iodide through ion exchange reactions .
  • Catalytic Processes: Recent studies have explored the use of catalytic systems involving iodine for the dissolution of elemental gold, leading to the formation of various gold complexes, including gold(I) iodide .

Gold(I) iodide has several notable applications:

  • Catalysis: It is used as a catalyst in organic reactions such as the Sonogashira reaction, facilitating the coupling of terminal alkynes with aryl halides .
  • Material Science: Due to its unique properties, gold(I) iodide can be utilized in the development of advanced materials and electronic devices.
  • Biological Research: Its potential in biochemistry could lead to applications in drug development and antimicrobial treatments .

Studies have shown that gold(I) iodide interacts with various ligands and solvents, influencing its solubility and reactivity. For instance, research into iodine-catalyzed processes has revealed how gold dissolves in organic solvents under mild conditions when combined with specific ligands like 2-mercaptobenzimidazole. This interaction not only facilitates gold recovery but also opens avenues for sustainable metal recycling practices .

Gold(I) iodide is part of a broader category of gold compounds. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaKey Characteristics
Gold(III) chlorideAuCl₃Higher oxidation state; more reactive than AuI
Gold(III) bromideAuBr₃Similar properties to AuCl₃; used in various synthesis
Gold(II) sulfideAu₂SDifferent oxidation state; used in semiconductor applications
Gold(III) oxideAu₂O₃Oxidative properties; used in catalysis
Gold(I) thiolateRAu(SR')Coordination compounds; used in medicinal chemistry

Gold(I) iodide stands out due to its unique stability and reactivity profile compared to other halides and coordination complexes. Its ability to form stable complexes with various ligands makes it particularly valuable in both synthetic and catalytic chemistry.

The AuI/AuIII redox cycle underpins gold-catalyzed cross-coupling reactions, overcoming historical challenges associated with gold’s reluctance to undergo oxidative addition. A breakthrough involves the (MeDalphos)AuCl complex, which facilitates C–N coupling between aryl iodides and amines without external oxidants or directing groups [1]. Mechanistic studies reveal a two-electron redox cycle where oxidative addition of aryl iodides to AuI generates aryl-AuIII intermediates, followed by transmetalation with amines and reductive elimination as the rate-determining step [1].

Notably, dual photoredox/gold systems enable visible-light-driven AuI/AuIII cycling. For instance, [Ru(bpy)3]²⁺ acts as a photosensitizer, oxidizing AuI to AuIII under irradiation while mitigating energy barriers for reductive elimination [3]. This strategy achieves aryl-aryl cross-couplings with electron-deficient and electron-rich arenes, leveraging AuI’s preferential activation of electron-deficient substrates and AuIII’s affinity for electron-rich partners [3].

Gold(I) iodide’s role extends to C–O couplings, where silver carboxylates serve as nucleophiles. The reaction proceeds via oxidative addition of aryl iodides to AuI, forming Ar–AuIII–I intermediates. Subsequent ligand exchange with carboxylates and reductive elimination yields aryl esters with >90% yields across diverse electronic and steric profiles [5].

Table 1: Scope of AuI-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstratesKey ConditionsYield RangeReference
C–N CouplingAryl iodides, amines(MeDalphos)AuCl, 80°C65–92% [1]
C–O CouplingAryl iodides, Ag carboxylatesAuI, DCE, 100°C70–95% [5]
Photoredox C–C CouplingElectron-rich/neutral arenes[Ru(bpy)3]²⁺, blue LED55–85% [3]

Role in Oxidative Homo- and Heterocoupling Processes

Oxidative coupling reactions benefit from AuI’s ability to stabilize high-valent intermediates. The oxidative addition of iodine to AuI complexes is ligand-dependent, with smaller phosphines (e.g., PMe3) favoring AuIII–I3 formation, while bulky ligands (e.g., P(tBu)3) inhibit this process [6]. This ligand sensitivity enables precise control over homo-coupling selectivity. For example, (Me3P)AuI3 catalyzes the dimerization of arylboronic acids via sequential transmetalation and reductive elimination [6].

Heterocoupling exploits AuI’s dual activation of disparate substrates. In gold-mediated Sonogashira-type reactions, AuI activates alkynes via π-coordination, while aryl iodides undergo oxidative addition to AuIII. The differential activation lowers kinetic barriers for C(sp²)–C(sp) bond formation compared to palladium systems [4].

Comparison with Iodonium Electrophiles in Domino Reactions

Gold(I) iodide and iodonium salts exhibit complementary reactivity in domino processes. For instance, enyne cyclizations proceed via divergent pathways: AuI catalysis induces carbenoid rearrangements, while iodonium electrophiles (e.g., PhI(OAc)2) promote cationic cyclizations [4]. This dichotomy is illustrated in the formation of furanones, where AuI generates protodeaurated products, whereas iodonium triggers iodide incorporation for downstream Suzuki couplings [4].

Key Mechanistic Divergence:

  • AuI-Catalyzed Pathway: Substrate → π-AuI complex → Carbenoid intermediate → Protodeauration.
  • Iodonium Pathway: Substrate → Iodonium-activated intermediate → Cationic cyclization → Iodide trapping [4].

This reactivity split enables modular synthesis, with AuI excelling in stereoselective annulations and iodonium favoring electrophilic functionalizations.

Anion Effects on Catalytic Activity and Selectivity

The counterion in AuI complexes critically influences redox potentials and transition-state stabilization. Phosphine-ligated AuI complexes with iodide anions exhibit lower oxidation potentials (e.g., E1/2 = +0.41 V vs. SCE for (PPh3)AuI) compared to chloride analogues (+0.78 V), facilitating oxidative addition to AuIII [6]. Additionally, carboxylate ligands enhance reductive elimination rates by 20-fold versus halides, attributed to their bidentate coordination and charge dispersion [5].

Table 2: Anion Effects on AuI Catalysis

Ligand/AnionOxidation Potential (V vs. SCE)Reductive Elimination Rate (k, s⁻¹)
PPh3/I⁻+0.411.2 × 10⁻³
PPh3/Cl⁻+0.783.5 × 10⁻⁴
PPh3/OAc⁻+0.352.4 × 10⁻²

Iodide’s soft Lewis basicity also modulates substrate affinity. In C–H arylations, AuI–I complexes preferentially activate electron-deficient C–H bonds via a concerted metalation-deprotonation mechanism, whereas acetate-ligated AuI favors electron-rich sites through electrophilic aromatic substitution [5] [6].

Gold(I) iodide exhibits complex structural behavior under extreme pressure conditions, characterized by multiple phase transitions and ultimately irreversible amorphization. The compound undergoes a systematic transformation sequence beginning with an initial phase transition onset at 1.5 gigapascals that becomes more pronounced at 3.8 gigapascals [1] [2]. This transition represents a fundamental change in the structural arrangement of the tetragonal polymorphs.

The ambient pressure phase of Gold(I) iodide crystallizes in the tetragonal space group P42/ncm with unit cell parameters a = 4.355 angstroms and c = 13.709 angstroms [1] [2]. The structure consists of infinite zigzag chains of alternating iodine and gold atoms, forming layers oriented perpendicular to the c-axis. These layers are interconnected through aurophilic interactions in the a-b plane, creating a three-dimensional network stabilized by van der Waals forces between iodine atoms along the c-axis [1] [2].

ParameterLow-Pressure PhasePhase TransitionHigh-Pressure PhaseAmorphization
Pressure Range (GPa)0 - 1.51.5 - 3.83.8 - 10.7> 10.7
Crystal SystemTetragonalMixed phasesUndeterminedAmorphous
Space GroupP42/ncmCoexistenceUnknownN/A
Unit Cell Parameters (Å)a=4.355, c=13.709VariableUndeterminedN/A
Bulk Modulus (GPa)18.1(8)VariableUndeterminedN/A

The phase transition process is characterized by the coexistence of low-pressure and high-pressure phases across a broad pressure range. The low-pressure tetragonal phase remains detectable through specific Bragg reflections, namely (002), (006), and (114), even as the high-pressure phase becomes predominant above 3.8 gigapascals [1] [2]. This phase coexistence extends up to 10.7 gigapascals, indicating a gradual transformation mechanism rather than an abrupt structural change.

Aurophilic Bond Compression and Anisotropic Response

The aurophilic interactions in Gold(I) iodide demonstrate remarkable sensitivity to applied pressure, exhibiting the largest pressure-induced contraction in aurophilic bond length observed in any inorganic gold compound [1] [2]. The gold-gold distance undergoes substantial compression from 3.076 angstroms at ambient pressure to 2.882 angstroms at 3.3 gigapascals, representing a reduction of approximately 0.2 angstroms [1] [2]. This compression rate corresponds to a pressure coefficient of -0.059 angstroms per gigapascal, indicating highly compressible aurophilic interactions [1] [2].

The structural response to pressure exhibits pronounced anisotropy, with the crystallographic directions showing markedly different compressibilities. The a-axis demonstrates a compressibility of 1.98 × 10^-2 inverse gigapascals, while the c-axis exhibits significantly lower compressibility at 9.76 × 10^-3 inverse gigapascals [1] [2]. This anisotropic behavior reflects the directional nature of the bonding interactions, with the aurophilic bonds and van der Waals interactions dominating compression along the a-b plane, while stronger covalent gold-iodine bonds provide greater resistance to compression along the c-axis [1] [2].

Bond TypeCompressibility (10^-2 GPa^-1)Pressure Coefficient (10^-2 Å/GPa)Ambient Distance (Å)Distance at 3.3 GPa (Å)
Au-I1.3 ± 0.33.1 ± 0.12.6022.499
Au-Au2.0 ± 0.35.9 ± 0.13.0762.882
I-I (intralayer)2.0 ± 0.38.3 ± 0.24.3554.076
I-I (interlayer)1.5 ± 0.25.7 ± 0.24.0693.874

The aurophilic bond compression follows a systematic pattern correlating with pressure-induced changes in the overall crystal structure. The bond compressibility of 2.0 × 10^-2 inverse gigapascals for the gold-gold interactions ranks among the highest observed for any interatomic contact in the structure [1] [2]. This exceptional compressibility arises from the weak nature of aurophilic interactions, which are comparable in strength to hydrogen bonds but significantly more responsive to external pressure [1] [2].

The anisotropic compression behavior directly influences the overall mechanical properties of the material. The bulk modulus of 18.1 gigapascals calculated from the experimental data places Gold(I) iodide among the most compressible inorganic solids, comparable to rare gas solids and molecular crystals [1] [2]. This exceptional compressibility results from the combination of weak aurophilic interactions and van der Waals forces that dominate the interlayer bonding [1] [2].

Pressure-Induced Amorphization Pathways

The pressure-induced amorphization of Gold(I) iodide represents a complex structural transformation that occurs irreversibly beyond 10.7 gigapascals [1] [2]. This amorphization process is characterized by the progressive loss of long-range crystalline order, manifested as broadening and eventual disappearance of Bragg diffraction peaks [1] [2]. The transformation is accompanied by an increase in diffuse scattering background, particularly in the 9-13 degree two-theta region, indicating the formation of an amorphous phase with short-range structural correlations [1] [2].

The amorphization mechanism appears to be triggered by the accumulation of structural stress from the large ionic radii of both gold(I) and iodide ions. This size incompatibility creates difficulties in accommodating applied stresses through conventional atomic displacements, ultimately leading to a loss of structural periodicity [1] [2]. The amorphous phase retains some local structural features, as evidenced by broad diffraction bands corresponding to interatomic distances of 2.75 and 3.00 angstroms [1] [2].

Amorphization ParameterValueDescription
Amorphization Pressure (GPa)10.7Critical pressure for irreversible amorphization
Process TypeIrreversibleNo return to crystalline state upon decompression
Structural FeaturesLoss of long-range orderRetention of short-range correlations
Broad Band Positions (2θ)9-10°Characteristic diffuse scattering peaks
Corresponding Distances (Å)2.75, 3.00Local interatomic correlations in amorphous phase

The amorphization pathway involves multiple contributing factors, including mechanical instabilities, vibrational instabilities, and potential kinetic barriers that prevent transition to alternative crystalline phases [1] [2]. The nonhydrostatic nature of the experimental conditions, resulting from the absence of a pressure-transmitting medium, may contribute to the onset of amorphization by creating localized stress concentrations that exceed the material's capacity for plastic deformation [1] [2].

The irreversible nature of the amorphization process suggests that the transformation involves fundamental changes in the bonding network that cannot be reversed through simple pressure release. This behavior contrasts with some other materials that exhibit reversible pressure-induced amorphization [3]. The specific structural features of Gold(I) iodide, including the extensive aurophilic interaction network and the layered arrangement of atoms, appear to make the material particularly susceptible to pressure-induced disorder [1] [2].

Hydrogen Bond Acceptor Count

1

Exact Mass

323.87104 g/mol

Monoisotopic Mass

323.87104 g/mol

Heavy Atom Count

2

UNII

T1UDV7ES1A

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10294-31-2

Wikipedia

Gold iodide
Gold(I) iodide
Gold_monoiodide

General Manufacturing Information

Gold iodide (AuI): ACTIVE

Dates

Last modified: 08-15-2023

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